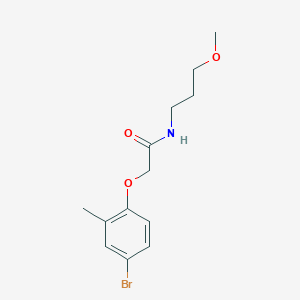
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Kuopio in Finland. Since then, BML-190 has been widely used in scientific research to study the effects of CB2 receptor activation and inhibition.
Mécanisme D'action
CB2 receptors are primarily expressed in immune cells, but they are also found in other tissues, such as the brain and peripheral nervous system. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide works by selectively blocking the activation of CB2 receptors, which can help to reduce inflammation, pain, and other symptoms associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, this compound has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of CB2 receptors. In addition, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in scientific research is its selectivity for CB2 receptors, which allows researchers to study the specific effects of CB2 receptor activation and inhibition. However, one limitation of using this compound is that it may not accurately reflect the effects of other CB2 receptor antagonists or inverse agonists, which may have different pharmacological properties.
Orientations Futures
There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide and CB2 receptors. For example, researchers could investigate the effects of this compound on other diseases, such as multiple sclerosis, Alzheimer's disease, and inflammatory bowel disease. In addition, researchers could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers could investigate the development of new CB2 receptor antagonists or inverse agonists with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 2-(4-bromo-2-methylphenoxy)-N-(3-chloropropyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to replace the chlorine atom with a methoxy group, resulting in the final product, this compound.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, this compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKYSRGTGQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

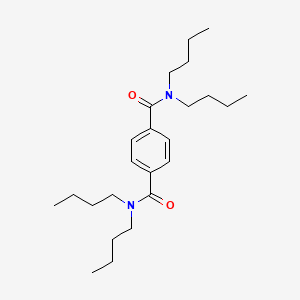
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
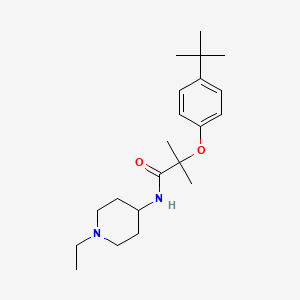
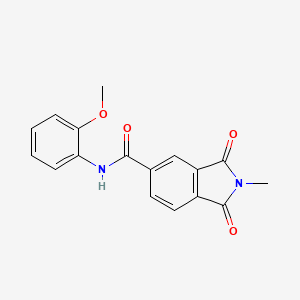

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
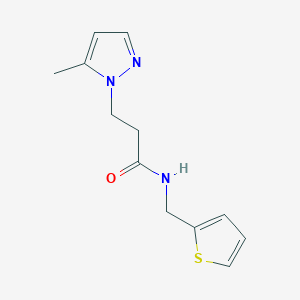
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)